molecular formula C16H16FN3O B2793368 N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide CAS No. 2195880-74-9

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide

Cat. No. B2793368
CAS RN: 2195880-74-9
M. Wt: 285.322
InChI Key: SOENTGNQFZOYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It is currently being studied for its potential use in cancer treatment due to its ability to enhance the anti-tumor immune response.

Mechanism of Action

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide inhibits the adenosine A2A receptor, which is expressed on the surface of immune cells. This receptor is known to suppress the immune response, allowing tumors to evade detection and destruction by the immune system. By inhibiting this receptor, N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide enhances the anti-tumor immune response, leading to increased tumor cell death and decreased tumor growth.
Biochemical and Physiological Effects:
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of pro-inflammatory cytokines, activate immune cells, and inhibit the production of regulatory T cells, which suppress the immune response. These effects all contribute to the enhanced anti-tumor immune response observed with N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide treatment.

Advantages and Limitations for Lab Experiments

One advantage of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide is its specificity for the adenosine A2A receptor, which reduces the potential for off-target effects. However, one limitation of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.

Future Directions

There are several potential future directions for N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide research. One area of interest is the combination of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide with other cancer therapies, such as immune checkpoint inhibitors or chemotherapy. Another area of interest is the development of more potent and selective adenosine A2A receptor inhibitors. Additionally, further research is needed to determine the optimal dosing and treatment regimens for N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide in order to maximize its therapeutic potential.

Synthesis Methods

The synthesis of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide involves several steps, including the reaction of 6-cyclopropylpyrimidin-4-amine with 2-fluorobenzyl bromide, followed by the addition of N,N-diisopropylethylamine and 2-bromoacetophenone. The resulting product is then purified through column chromatography.

Scientific Research Applications

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide has been shown to have potential therapeutic applications in cancer treatment. Studies have demonstrated that the inhibition of the adenosine A2A receptor can enhance the anti-tumor immune response, leading to increased tumor cell death and decreased tumor growth.

properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-14-4-2-1-3-12(14)7-16(21)18-9-13-8-15(11-5-6-11)20-10-19-13/h1-4,8,10-11H,5-7,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOENTGNQFZOYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.